molecular formula C10H6Br2 B1595116 1,3-Dibromoazulene CAS No. 14658-95-8

1,3-Dibromoazulene

Cat. No. B1595116
CAS RN: 14658-95-8
M. Wt: 285.96 g/mol
InChI Key: OEXLRDNVSRMWHO-UHFFFAOYSA-N
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Description

1,3-Dibromoazulene is a chemical compound with the molecular formula C10H6Br2 . It has a molecular weight of 285.96 . The compound is a dark green to dark purple to black powder or crystal .


Synthesis Analysis

1,3-Dibromoazulene can be synthesized through various methods. One such method involves the Grignard reaction of 1,3-dibromoazulene with 2-bromo-3-alkylthiophene . Another method involves the reaction between 1,3-dibromoazulene and diarylamine . The synthesis of azulene-containing homo- and copolymers has also been reported, where 1,3-dibromoazulene was used as a key building block .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromoazulene consists of a fused five and seven-membered ring structure . This structure allows it to be incorporated onto the polymer backbone through either of these rings or by involving both the rings .


Chemical Reactions Analysis

1,3-Dibromoazulene has been used in various chemical reactions. For instance, it has been used in the synthesis of 1,3-polyazulene through the Yamamoto protocol . It has also been used in surface-assisted synthesis on a copper (111) surface .


Physical And Chemical Properties Analysis

1,3-Dibromoazulene is a solid at 20 degrees Celsius . It is light-sensitive . It has a melting point of 88.0 to 92.0 °C . The compound has a maximum absorption wavelength of 749 nm in benzene .

Scientific Research Applications

Organic Semiconductors

1,3-Dibromoazulene is utilized in the synthesis of organic semiconductors due to its ability to donate electrons, which is crucial for the transport of charges in these materials . The electron-donating properties of azulene derivatives make them suitable for use in organic field-effect transistors (OFETs), which are essential components in flexible electronic devices .

Rechargeable Batteries

In the realm of rechargeable batteries, 1,3-Dibromoazulene derivatives serve as multi-electron redox materials . Their high electron-donating capacity contributes to the development of novel materials that can undergo multiple redox cycles, enhancing the energy storage capabilities of batteries .

Nonlinear Optically Active MOF Materials

The compound’s derivatives are explored as chromophore linkers in nonlinear optically active metal–organic frameworks (MOFs) . These MOFs have potential applications in creating materials that respond to electric fields, which is beneficial for optical computing and signal processing .

Organic Light-Emitting Diodes (OLEDs)

1,3-Dibromoazulene is investigated for its use as dopants in the emitting layers of OLEDs . .

Photoreduction Catalysts

Azulene derivatives, including those synthesized from 1,3-Dibromoazulene, are known for their ability to absorb visible light, making them suitable as photoreduction catalysts . This property is particularly useful in photocatalytic processes where light-induced electron transfer is required.

Perovskite Solar Cells

The electron-donating nature of 1,3-Dibromoazulene makes it a candidate for hole-transporting materials in perovskite solar cells . These materials help in the efficient transfer of holes, which is critical for the operation of high-efficiency solar cells .

Safety and Hazards

1,3-Dibromoazulene is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It causes skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

Mechanism of Action

Target of Action

1,3-Dibromoazulene (DBAz) is primarily used in the field of synthetic chemistry, particularly in the formation of organometallic hexamer macrocycles and oligomer chains . It serves as a precursor in surface-assisted synthesis on a copper (111) surface .

Mode of Action

DBAz interacts with its targets through a process known as surface-assisted synthesis . This process involves the formation of organometallic hexamer macrocycles and oligomer chains from DBAz . The competition between the formation of these structures is controlled by thermodynamic principles, which are based on two-dimensional (2D) confinement and reversible bonds .

Biochemical Pathways

It’s known that dbaz plays a crucial role in the synthesis of organometallic compounds of aromatic building blocks . These compounds are important intermediates in the Ullmann-type on-surface synthesis of carbon-based nanostructures .

Pharmacokinetics

It’s known that dbaz is a yellow-brown liquid that is soluble in benzene and ether . It has a constant boiling point of 130°C and is insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The introduction of diarylamino groups at the 2- and 6-positions of azulene, a structural isomer of naphthalene, was found to invert the order of the orbital energy levels and allowed the HOMO−LUMO transition, resulting in a substantial increase in absorbance in the visible region . This suggests that DBAz could potentially be used in the study of thermodynamic and kinetic properties of drug molecules .

Action Environment

The action of DBAz is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the competition between the formation of organometallic hexamer macrocycles and oligomer chains from DBAz can be controlled through variation of coverage . Furthermore, the reaction of DBAz with trifluoroacetic acid forms an organometallic compound that reacts with an organic molecule to form a functional group .

properties

IUPAC Name

1,3-dibromoazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXLRDNVSRMWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C(C=C2Br)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163412
Record name Azulene, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14658-95-8
Record name Azulene, 1,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azulene, 1,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromoazulene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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